molecular formula C25H31N5O3S B11231134 4-butoxy-N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

4-butoxy-N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11231134
M. Wt: 481.6 g/mol
InChI Key: JPYZMFOFEAIPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BUTOXY-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTOXY-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include scaling up the Suzuki–Miyaura coupling reaction and refining purification processes to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-BUTOXY-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-BUTOXY-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action for 4-BUTOXY-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BUTOXY-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H31N5O3S

Molecular Weight

481.6 g/mol

IUPAC Name

4-butoxy-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C25H31N5O3S/c1-3-4-17-33-22-11-13-23(14-12-22)34(31,32)29-21-9-7-20(8-10-21)27-25-26-19(2)18-24(28-25)30-15-5-6-16-30/h7-14,18,29H,3-6,15-17H2,1-2H3,(H,26,27,28)

InChI Key

JPYZMFOFEAIPOB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.